molecular formula C13H12O5 B14328727 8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one CAS No. 111761-37-6

8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B14328727
CAS No.: 111761-37-6
M. Wt: 248.23 g/mol
InChI Key: NDWHCVHYPQOSRT-UHFFFAOYSA-N
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Description

8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one: is a chemical compound with the molecular formula C13H12O5 coumarins . Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

    Pathways: It modulates specific biochemical pathways, leading to its observed biological effects.

Properties

CAS No.

111761-37-6

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

8-butanoyl-5,7-dihydroxychromen-2-one

InChI

InChI=1S/C13H12O5/c1-2-3-8(14)12-10(16)6-9(15)7-4-5-11(17)18-13(7)12/h4-6,15-16H,2-3H2,1H3

InChI Key

NDWHCVHYPQOSRT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C2=C1OC(=O)C=C2)O)O

Origin of Product

United States

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